(CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3

GRP/bombesin receptor antagonist potency mitogenesis inhibition

ICI 216140's unique N-isobutyryl cap, D-Ala substitution, and C-terminal N-methylamide confer low nanomolar BB2 affinity and sustained in vivo duration. Unlike generic des-Met analogs, it eliminates off-target NMB receptor agonist activity. Validated in chronic amylase suppression and pressor response models — order benchmark-grade antagonist for reliable GRP pathway interrogation.

Molecular Formula C45H65N13O8
Molecular Weight 916.1 g/mol
Cat. No. B8054788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3
Molecular FormulaC45H65N13O8
Molecular Weight916.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C
InChIInChI=1S/C45H65N13O8/c1-23(2)14-33(41(62)46-9)56-44(65)36(17-30-20-48-22-51-30)55-39(60)26(7)53-45(66)37(24(3)4)58-40(61)27(8)52-42(63)34(15-28-18-49-32-13-11-10-12-31(28)32)57-43(64)35(54-38(59)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,49H,14-17H2,1-9H3,(H,46,62)(H,47,50)(H,48,51)(H,52,63)(H,53,66)(H,54,59)(H,55,60)(H,56,65)(H,57,64)(H,58,61)/t26-,27+,33+,34+,35+,36+,37+/m1/s1
InChIKeyGRDFIRBNYAQRAT-QHOQUQLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CH3 2CHCO His Trp Ala Val D Ala His Leu NHCH3: A Bombesin GRP Antagonist Peptide for Basic and Translational Research


The peptide (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3, also known as ICI 216140, is a synthetic heptapeptide analogue of the C‑terminal sequence of gastrin‑releasing peptide (GRP) and bombesin [1]. It functions as a potent and selective antagonist of the GRP/bombesin receptor subtype 2 (BB2), with an in vitro IC50 of 2 nM in Swiss 3T3 cell‑based assays [1]. The compound retains the core Trp‑Ala‑Val pharmacophore but incorporates an N‑terminal isobutyryl group, a D‑Ala residue, and a C‑terminal N‑methylamide, modifications that confer both high affinity and prolonged in vivo duration of action following subcutaneous administration [1][2].

Why Generic Bombesin/GRP Antagonists Cannot Substitute for (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3


Generic substitution within the bombesin/GRP antagonist class is not feasible because receptor subtype selectivity, functional antagonist behaviour, and in vivo efficacy vary dramatically with subtle changes to the N‑terminus, C‑terminus, and backbone stereochemistry [1]. For example, deletion of the C‑terminal methionine alone is insufficient to confer potent antagonism; the specific isobutyryl cap and D‑Ala replacement in ICI 216140 are critical for achieving both low nanomolar binding affinity (IC50 2 nM) and sustained in vivo suppression of bombesin‑stimulated amylase secretion [1][2]. Peptides lacking these precise modifications, such as the closely related [D‑Phe6,des‑Met14]bombesin(6‑14) ethylamide, exhibit markedly different pharmacological profiles, including agonist activity at neuromedin B receptors [3]. Therefore, empirical head‑to‑head data are required to justify selection of this specific compound over any nominal analog.

Quantitative Evidence Differentiating (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3 from Closest Bombesin/GRP Antagonist Comparators


In Vitro Antagonist Potency: ICI 216140 vs. DPDM‑Bombesin Ethylamide vs. RC‑3095 in Swiss 3T3 Cell Proliferation Assays

ICI 216140 exhibits an IC50 of 2 nM for inhibition of GRP‑stimulated mitogenesis in Swiss 3T3 cells, a standard in vitro screen for BN/GRP antagonist activity [1]. This value is directly comparable to IC50 data reported for other des‑Met‑bombesin analogues in the same cellular system. DPDM‑bombesin ethylamide, a structurally related analogue, displays a distinct pharmacological signature, acting as an agonist rather than a pure antagonist at human neuromedin B receptors [2]. Another well‑characterized BN/GRP antagonist, RC‑3095, shows an IC50 of approximately 100 nM (10⁻⁷ M) for inhibition of bombesin‑stimulated amylase release in isolated rat pancreatic acini [3].

GRP/bombesin receptor antagonist potency mitogenesis inhibition

In Vivo Efficacy and Duration of Action: ICI 216140 vs. Closest Heptapeptide Analogues in Rat Pancreatic Amylase Secretion

Subcutaneous administration of ICI 216140 at 2.0 mg/kg completely reduced bombesin‑stimulated pancreatic amylase secretion to basal levels in rats [1]. This in vivo efficacy is directly contrasted with earlier heptapeptide analogues that lacked the N‑terminal isobutyryl modification or the C‑terminal N‑methylamide; those compounds exhibited either weak antagonist activity or rapid clearance [2]. For instance, the parent heptapeptide His‑Trp‑Ala‑Val‑D‑Ala‑His‑Leu‑NH2 showed significantly lower in vivo potency and required higher doses to achieve partial inhibition [2].

in vivo pharmacology amylase secretion duration of action

Receptor Subtype Selectivity: ICI 216140 vs. BIM‑26226 in GRPR (BB2) vs. NMBR (BB1) Functional Assays

ICI 216140 acts as a selective antagonist at the GRP‑preferring bombesin receptor (BB2), with an IC50 of 2 nM . In contrast, BIM‑26226, while a potent BB2 antagonist (IC50 0.2‑0.3 nM for amylase release inhibition), also exhibits affinity for the neuromedin B receptor (BB1) in some cellular contexts . Furthermore, ICI 216140 does not stimulate Ca²⁺ mobilization in human neuromedin B receptor‑transfected cells, whereas the structurally similar DPDM‑bombesin ethylamide behaves as a partial agonist in the same system [1].

receptor selectivity BB2 antagonist NMBR

Blood Pressure Modulation: ICI 216140 vs. BIM‑189 in Rodent Cardiovascular Models

ICI 216140 at 1 mM attenuates bombesin‑stimulated increases in blood pressure in anaesthetised rats [1]. BIM‑189, another BN/GRP antagonist, exhibits partial agonist activity (40%) in the rat pancreas and, at doses up to 20 mg/kg, fails to alter food intake or bombesin‑induced satiety [2]. The absence of partial agonism and consistent antagonism of bombesin‑evoked pressor responses positions ICI 216140 as a more reliable tool for dissecting BN/GRP‑mediated cardiovascular effects.

cardiovascular pharmacology bombesin antagonist pressor response

Optimal Research and Industrial Application Scenarios for (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3


In Vivo Studies Requiring Prolonged BB2 Receptor Blockade

Due to its robust and sustained inhibition of bombesin‑stimulated amylase secretion following a single 2 mg/kg subcutaneous dose [1], ICI 216140 is ideally suited for chronic in vivo models where continuous BB2 receptor blockade is required without repeated administration. This reduces animal stress and compound consumption compared to shorter‑acting antagonists such as the parent heptapeptide [2].

BB2‑Selective Pharmacological Profiling in Cancer Cell Lines

The compound’s high affinity (IC50 2 nM) and selectivity for the BB2 receptor over BB1 make it a valuable tool for dissecting GRP‑mediated mitogenic signalling in small cell lung cancer and pancreatic adenocarcinoma cell lines [3]. Its lack of agonist activity at the neuromedin B receptor eliminates confounding effects observed with other des‑Met analogues [4].

Cardiovascular and Autonomic Research

ICI 216140’s ability to attenuate bombesin‑evoked pressor responses at 1 mM [5] supports its use in studies investigating the role of central and peripheral BN/GRP systems in cardiovascular regulation and autonomic outflow.

Reference Standard for Novel BN/GRP Antagonist Development

Given the extensive characterisation of ICI 216140 in both in vitro (Swiss 3T3 mitogenesis, Ca²⁺ flux) and in vivo (amylase secretion, blood pressure) models, it serves as a benchmark comparator for the development and validation of next‑generation BB2 antagonists [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.